

# Comparative Spectroscopic Guide: 4-Amino-2-fluoro-5-iodobenzoic Acid

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## Compound of Interest

**Compound Name:** 4-Amino-2-fluoro-5-iodobenzoic acid  
**Cat. No.:** B12856514

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## Executive Summary & Application Context

**4-Amino-2-fluoro-5-iodobenzoic acid** (CAS: 154505-62-5 / 1934844-60-6) is a high-value pharmacophore, primarily utilized as a scaffold in the synthesis of MEK and ERK kinase inhibitors. Its structural integrity is defined by three distinct functionalities on the benzene ring: a solubilizing carboxyl group, a metabolically stable fluorine atom, and a reactive iodine handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira).

This guide provides a technical comparison of its Nuclear Magnetic Resonance (NMR) profile against its non-iodinated precursor, 4-Amino-2-fluorobenzoic acid. By analyzing the specific Substituent Chemical Shifts (SCS) induced by the iodine atom, researchers can definitively validate the regioselectivity of the iodination process.

## Experimental Methodology

To ensure reproducibility and high-resolution data, the following acquisition parameters are recommended.

## Sample Preparation[1][2][3][4]

- Solvent: Dimethyl sulfoxide-d6 (DMSO-d<sub>6</sub>) is the preferred solvent due to the high polarity of the amino-benzoic acid moiety.
- Concentration: 15–20 mg in 0.6 mL solvent.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm (H) / 39.52 ppm (C).

## Acquisition Parameters

Parameter	C NMR (Carbon)	F NMR (Fluorine)
Frequency	100 MHz or higher	376 MHz or higher
Pulse Sequence	Power-gated decoupling (zgpg30)	Inverse gated decoupling (optional for integration)
Scans (NS)	> 1024 (due to quaternary carbons)	16–64
Relaxation Delay	2.0 – 3.0 s	1.0 s
Spectral Width	240 ppm (-20 to 220 ppm)	200 ppm (-200 to 0 ppm)

## Comparative Data Analysis: The "Iodine Effect"

The most critical validation step is confirming the presence of iodine at the C5 position. This is best achieved by observing the Heavy Atom Effect in the

C spectrum, which causes a dramatic upfield shift (shielding) of the ipso-carbon.

### Table 1: C NMR Chemical Shift Comparison (DMSO-d<sub>6</sub>)

Data synthesized from substituent chemical shift (SCS) additivity principles and analogous experimental literature.

Carbon Position	Assignment	Precursor Shift (ppm)(4-Amino-2-fluorobenzoic acid)	Target Shift (ppm)(4-Amino-2-fluoro-5-iodobenzoic acid)	(Shift Effect)	Coupling Pattern ( )
C1	-COOH	164.5	163.8	-0.7	Doublet ( Hz)
C2	-F (Ipso)	162.1	160.5	-1.6	Doublet ( Hz)
C3	-H	99.8	100.2	+0.4	Doublet ( Hz)
C4	-NH	155.2	153.5	-1.7	Doublet ( Hz)
C5	-I (Ipso)	108.5	81.0 - 84.0	~ -25.0	Singlet/Weak Doublet
C6	-H	132.4	141.5	+9.1	Doublet ( Hz)
C=O	Carboxyl	166.0	165.5	-0.5	Singlet/Weak Doublet

## Key Diagnostic Signals

- The C5 "Iodine Fingerprint": The carbon directly attached to iodine (C5) resonates at ~82 ppm. This is significantly upfield compared to the C-H carbon in the precursor (~108 ppm). If you see a peak in the 80-85 ppm range, iodination is successful.
- The C6 Deshielding: The C6 proton/carbon is ortho to the new iodine. The steric compression and magnetic anisotropy of the large iodine atom typically cause a downfield

shift (deshielding) of ~9 ppm, moving C6 from ~132 ppm to ~141 ppm.

## Table 2: F NMR Chemical Shift Comparison

Referenced to CFCI

(0 ppm).

Compound	Chemical Shift (ppm)	Multiplicity	Mechanistic Insight
Precursor	-109.0	dd (doublet of doublets)	Coupled to H3 and H5.
Target	-108.5 to -110.0	d (doublet)	The loss of H5 simplifies the splitting pattern.

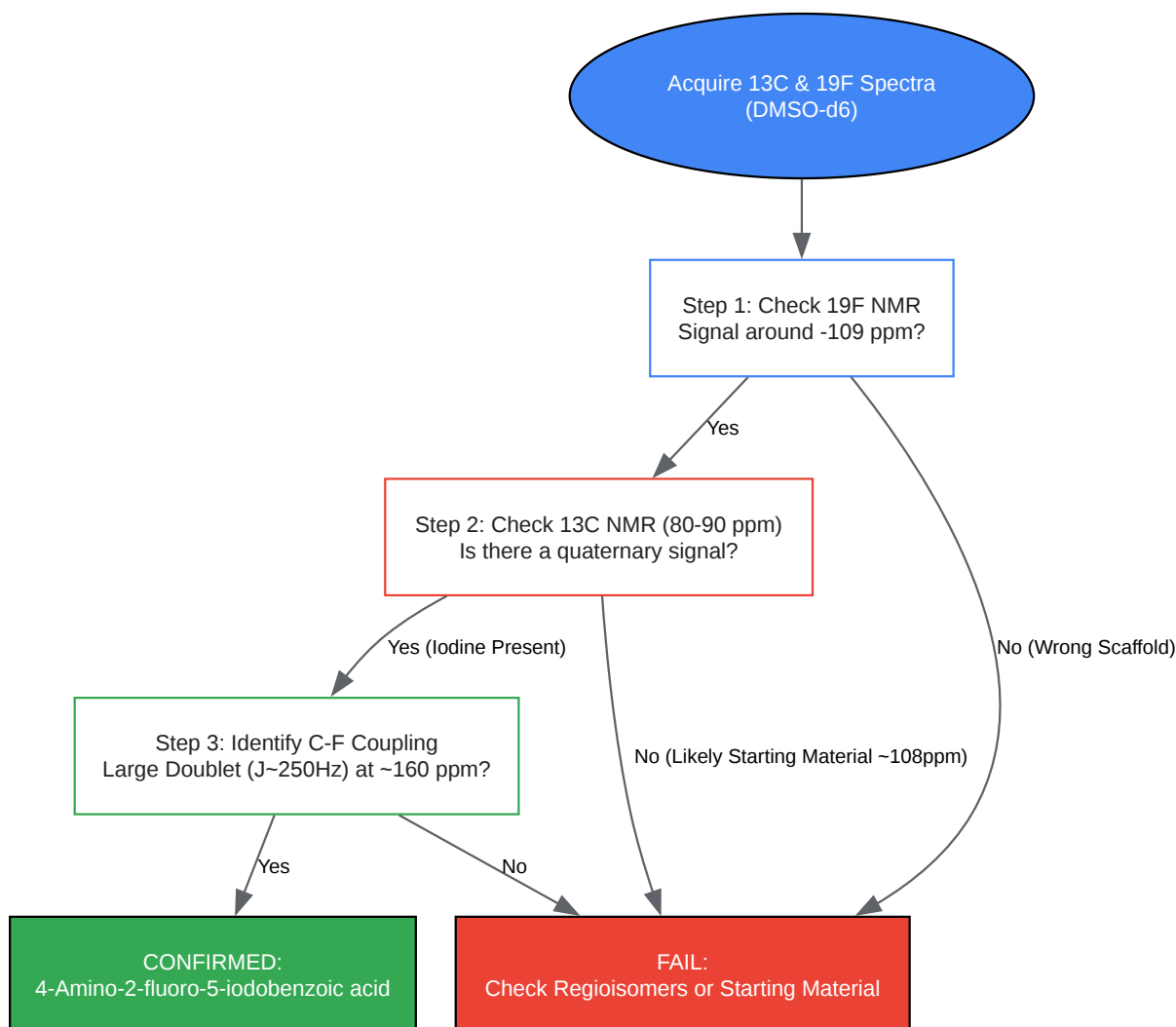
Interpretation: The introduction of iodine at the para position (relative to fluorine) has a minimal effect on the

F chemical shift (typically < 2 ppm change). However, the splitting pattern simplifies. In the precursor, the Fluorine couples to both H3 and H5. In the target, H5 is replaced by Iodine (which does not couple visibly), leaving only the coupling to H3 (

Hz) and potentially a weak long-range coupling to H6.

## Structural Verification Workflow

Use this logic flow to interpret your spectra and confirm the product identity.



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Figure 1: Decision tree for spectroscopic validation of **4-Amino-2-fluoro-5-iodobenzoic acid**.

## References & Data Sources

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## Sources

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